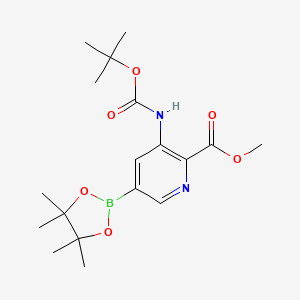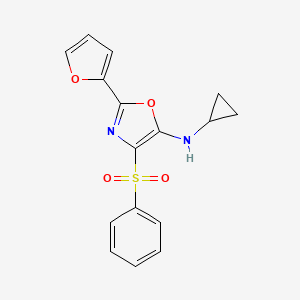
N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine is a compound that appears to be related to a class of organic molecules that are characterized by the presence of a furan ring, an oxazole moiety, and a sulfonyl group. These structural features are often found in molecules with potential pharmacological activities. The compound is not directly mentioned in the provided papers, but its structure suggests that it may be synthesized through methods similar to those described for related compounds.
Synthesis Analysis
The synthesis of related compounds involves the use of cyclopropyl groups and furan rings. In the first paper, cyclopropyldiphenylsulfonium salt is used as a ylide precursor in the Cu-catalyzed allylation of amines, leading to N-allylated products . Although the exact synthesis of N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine is not detailed, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine would include a cyclopropyl group attached to an amine, a furan ring, and a phenylsulfonyl group attached to an oxazole ring. The spatial arrangement of these groups and the electronic interactions between them would influence the compound's reactivity and potential biological activity. The presence of the oxazole ring, in particular, is noteworthy as it is a heterocyclic moiety that can contribute to the compound's binding affinity to biological targets.
Chemical Reactions Analysis
The chemical reactions involving compounds with cyclopropyl groups and furan rings can be quite diverse. The cyclopropyl group can participate in ring-opening reactions, which can be useful in further chemical modifications. The furan ring can undergo electrophilic substitution reactions due to the electron-rich nature of the oxygen-containing five-membered ring. The phenylsulfonyl group is a good leaving group, which can be exploited in nucleophilic substitution reactions. The oxazole ring can also engage in various chemical transformations, including nucleophilic and electrophilic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine would be influenced by its functional groups. The compound is likely to be solid at room temperature, with a melting point that could be predicted based on the known properties of similar compounds. Its solubility in organic solvents and water would depend on the balance between the polar and nonpolar regions of the molecule. The presence of the sulfonyl group could increase its acidity, making it more soluble in basic solutions. The compound's stability would be influenced by the reactivity of the cyclopropyl group and the susceptibility of the furan ring to oxidation.
Relevant Case Studies
While the provided papers do not mention case studies involving the exact compound , they do provide insights into the potential biological activities of structurally related compounds. The second paper describes the antiallergic activity of a series of compounds that include a furan ring and a cyclopropyl group . These compounds showed potent inhibition of serotonin, histamine, and bradykinin, suggesting that N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine could also possess interesting biological properties worth investigating in a pharmacological context.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One area of application involves the synthesis of novel compounds and the exploration of their chemical properties. For instance, research has focused on the development of novel antiallergic compounds, where derivatives similar to N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine have demonstrated potent antiallergic activity in preclinical models (Georgiev et al., 1987). Furthermore, studies on the enantioselective synthesis of conformationally restricted analogs of amino acids have utilized related structural motifs, showcasing the importance of these compounds in developing new synthetic routes and methodologies (Demir et al., 2004).
Biological Activities
Another significant application area is in the exploration of biological activities. Various derivatives of the compound have been investigated for their potential biological and pharmacological effects. For example, studies have examined the cytotoxicity and potential anticancer properties of compounds containing the oxazole ring, which is structurally related to N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine. These compounds have shown varying degrees of activity in cytotoxicity assays, indicating their potential as leads for the development of new therapeutic agents (Apostol et al., 2019).
Material Science
In material science, the unique structural features of compounds like N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine have been exploited in the synthesis of new materials. For instance, derivatives have been used as intermediates in the synthesis of complex heterocyclic structures, which could have applications ranging from organic electronics to photonics (Pohmakotr et al., 1996).
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-cyclopropyl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-23(20,12-5-2-1-3-6-12)16-15(17-11-8-9-11)22-14(18-16)13-7-4-10-21-13/h1-7,10-11,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJQMUAGUKZKOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

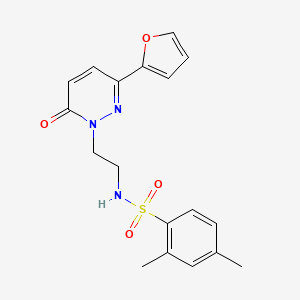
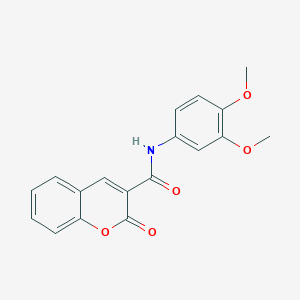
![2,2-dimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2517183.png)
![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)
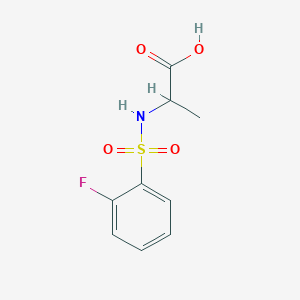
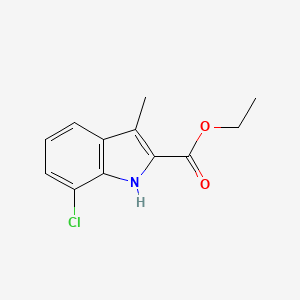
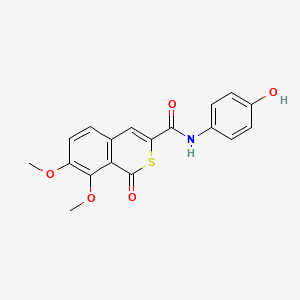
![(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517192.png)
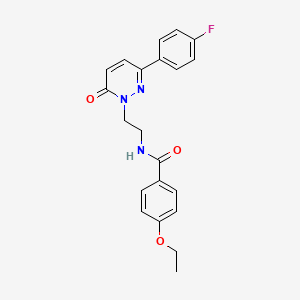
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)
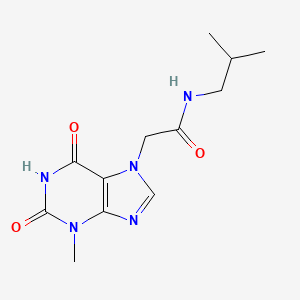
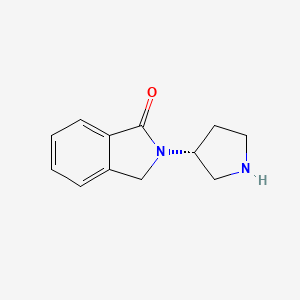
![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517199.png)
